molecular formula C18H17N3OS B2402830 N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 721905-90-4

N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B2402830
CAS No.: 721905-90-4
M. Wt: 323.41
InChI Key: DCPCAXTYXVIOOR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a quinazoline ring, which is known for its biological activity, and a sulfanylacetamide group, which can influence its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline ring

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazoline ring can produce dihydroquinazolines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Biological Activity

N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic compound that belongs to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its efficacy against various diseases, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H14_{14}N2_{2}OS
  • Molecular Weight : 250.33 g/mol
  • CAS Number : 1115407-61-8

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential as an anticancer agent and its effects on metabolic syndrome.

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, derivatives containing the quinazoline scaffold have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Cell Viability Reduction : In a study evaluating several quinazoline derivatives, one compound demonstrated a reduction in cell viability of HT-29 and SW620 colorectal cancer cell lines to approximately 38% and 36.7%, respectively, compared to standard treatments like 5-FU which showed higher cell viabilities (65.9% and 42.7%) .
  • Mechanism of Action : The mechanism involves downregulation of anti-apoptotic proteins such as Bcl2 and BclxL, leading to increased apoptosis in cancer cells .

Anti-inflammatory Activity

Quinazoline derivatives have also been noted for their anti-inflammatory properties. The compound's sulfanyl group may enhance its interaction with inflammatory mediators.

  • Phospholipase Inhibition : Compounds similar to this compound have shown inhibitory effects on phospholipases, which are implicated in inflammatory processes .

Comparative Data Table

CompoundActivity TypeIC50 (µg/ml)Cell Line
This compoundAnticancer~20HT-29
5-FUAnticancer-HT-29
Other Quinazoline DerivativesAnticancerVariesVarious

Case Studies

Several studies have focused on the synthesis and evaluation of quinazoline derivatives:

  • Synthesis and Evaluation : A study synthesized multiple quinazoline derivatives and assessed their anticancer activities against various cell lines. The results indicated that specific substituents on the quinazoline ring could enhance biological activity .
  • Antidiabetic Potential : Some derivatives have exhibited anti-diabetic properties by inhibiting enzymes like α-amylase and α-glucosidase, which play critical roles in glucose metabolism .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-7-8-15(13(2)9-12)21-17(22)10-23-18-14-5-3-4-6-16(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPCAXTYXVIOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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